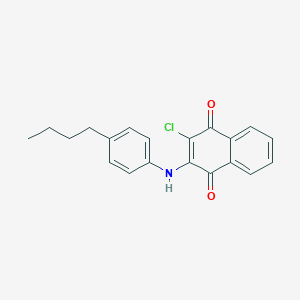

2-(4-Butylanilino)-3-chloronaphthoquinone

Description

Historical Context and Natural Occurrence of Naphthoquinones

Naphthoquinones are not a recent discovery; their use dates back to ancient times, primarily as potent dyes and in traditional medicine. They are secondary metabolites produced by a wide array of living organisms, including plants, fungi, algae, and bacteria, where they often serve as a form of chemical defense.

The henna plant (Lawsonia inermis), for instance, produces Lawsone, a 2-hydroxy-1,4-naphthoquinone (B1674593) that has been used for centuries as a dye for hair and skin. In the plant kingdom, these compounds are found in several families, such as Bignoniaceae, Juglandaceae, and Plumbaginaceae. Famous examples include Lapachol, isolated from the heartwood of Tabebuia trees, and Juglone, found in the hulls of walnuts. The Vitamin K group of compounds, essential for blood coagulation, are also derivatives of naphthoquinone.

Table 1: Examples of Naturally Occurring Naphthoquinones and Their Sources

| Compound Name | Natural Source |

|---|---|

| Lawsone | Henna plant (Lawsonia inermis) |

| Juglone | Walnut hulls (Juglans species) |

| Lapachol | Tabebuia species (Bignoniaceae family) |

| Plumbagin | Plumbago species |

| Shikonin | Roots of Lithospermum erythrorhizon |

Overview of Pharmacological Activities of Naphthoquinone Derivatives

The therapeutic potential of naphthoquinone derivatives is remarkably broad, a characteristic attributed to their unique redox properties and ability to interact with biological molecules. tandfonline.com Their mechanisms of action are diverse and can include the generation of reactive oxygen species (ROS), intercalation with DNA, and the inhibition of crucial enzymes like topoisomerases. elsevierpure.combrieflands.com

The spectrum of biological activities demonstrated by these compounds is extensive, making them a focal point in drug discovery. tandfonline.comelsevierpure.com Key pharmacological properties include:

Anticancer: Many naphthoquinones exhibit significant cytotoxicity against various cancer cell lines. brieflands.commdpi.com Their ability to induce apoptosis (programmed cell death) and inhibit enzymes essential for cancer cell proliferation, such as topoisomerases and protein kinases, underscores their potential in oncology. nih.govacs.org

Antimicrobial: Naphthoquinone derivatives have shown potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. researchgate.net They can disrupt microbial metabolic processes and inhibit enzymes necessary for pathogen survival.

Anti-inflammatory: Certain derivatives can modulate inflammatory pathways in the body, showing potential for treating inflammatory conditions. thebioscan.com

Antiparasitic: Compounds like Atovaquone, a synthetic naphthoquinone, are used in the treatment of parasitic infections such as malaria. thebioscan.com

Table 2: Major Pharmacological Activities of Naphthoquinone Derivatives

| Pharmacological Activity | Mechanism of Action / Therapeutic Target |

|---|---|

| Anticancer | Induction of oxidative stress, topoisomerase inhibition, EGFR inhibition. brieflands.comnih.govresearcher.life |

| Antibacterial | Inhibition of bacterial enzymes (e.g., DNA gyrase), disruption of cell membranes. |

| Antifungal | Interference with fungal cell wall synthesis and metabolic pathways. researchgate.net |

| Antiviral | Inhibition of viral enzymes like HIV-1 integrase and proteinase. |

| Anti-inflammatory | Modulation of inflammatory signaling pathways. thebioscan.com |

Strategic Importance of 2-(4-Butylanilino)-3-chloronaphthoquinone in Contemporary Research

This compound is a synthetic derivative that belongs to the class of 2-anilino-3-chloro-1,4-naphthoquinones. Its strategic importance lies in its identity as a product of targeted chemical synthesis, designed to explore and potentially enhance the therapeutic properties of the core naphthoquinone scaffold. acs.org

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,3-dichloro-1,4-naphthoquinone and a substituted aniline (B41778), in this case, 4-butylaniline (B89568). acs.orgresearchgate.net This synthetic flexibility allows chemists to create large libraries of related compounds by varying the aniline component. This approach is crucial in modern medicinal chemistry for several reasons:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of derivatives with different substituents on the aniline ring (like the butyl group in this compound), researchers can systematically investigate how these changes affect biological activity. This is fundamental to understanding which chemical features are essential for a desired therapeutic effect, such as cytotoxicity against a specific cancer cell line. elsevierpure.comnih.gov

Lead Compound Identification: Such libraries are screened against various biological targets (e.g., enzymes, cell lines) to identify "hits" or "lead compounds" with promising activity. brieflands.com this compound represents one such candidate being evaluated for its potential. Research on similar anilino-naphthoquinones has identified potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearcher.life

Optimization of Properties: The butyl group on the aniline ring is a lipophilic (fat-soluble) moiety. Its inclusion can significantly alter the compound's physicochemical properties, such as its solubility and ability to cross cell membranes, which in turn influences its pharmacological profile and potential as a drug candidate.

While detailed biological data on this compound itself is not extensively published, its importance is derived from its position within a class of compounds under active investigation as potential anticancer, antimicrobial, and enzyme-inhibiting agents. tandfonline.comresearcher.life

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the promising foundation provided by the broader class of anilino-naphthoquinones, significant research gaps exist for the specific compound this compound. Its availability as a research chemical indicates its potential, but a comprehensive understanding is still lacking. sigmaaldrich.com

Identified Research Gaps:

Limited Biological Activity Profile: There is a lack of published data detailing the full spectrum of its biological activity. Its efficacy against a wide range of cancer cell lines, bacterial strains, and fungal species has not been systematically documented.

Unknown Mechanism of Action: The precise molecular targets and mechanisms through which it might exert any biological effects are unknown. It is unclear if it acts via oxidative stress, specific enzyme inhibition, or other pathways.

No Pharmacokinetic Data: Critical information regarding its absorption, distribution, metabolism, and excretion (ADME) properties has not been reported. These parameters are essential for evaluating its potential for further development. thebioscan.com

Comparative Potency: Its potency relative to other 2-anilino-3-chloro-naphthoquinone derivatives with different alkyl or functional groups on the aniline ring has not been established.

Future Research Objectives: To address these gaps, a comprehensive investigation of this compound should be guided by the following objectives:

Systematic Biological Screening: Conduct extensive in vitro screening to evaluate its cytotoxic effects against a diverse panel of human cancer cell lines and its antimicrobial activity against clinically relevant pathogens.

Elucidation of Mechanism of Action: Perform detailed mechanistic studies to identify its intracellular targets. This would involve enzyme inhibition assays (e.g., for kinases like EGFR or topoisomerases), studies on ROS generation, and analysis of its effects on cell cycle progression and apoptosis.

Structure-Activity Relationship (SAR) Elucidation: Synthesize and test a focused library of analogs with variations in the alkyl chain length (e.g., methyl, ethyl, propyl) and position on the aniline ring to establish clear SAR trends. This will guide the design of more potent and selective compounds. nih.gov

In Silico and Pharmacokinetic Studies: Utilize computational modeling and molecular docking to predict its binding modes with potential biological targets. tandfonline.com Conduct preliminary in vitro ADMET (absorption, distribution, metabolism, excretion, toxicity) studies to assess its drug-like properties.

Fulfilling these objectives will provide a thorough understanding of the therapeutic potential of this compound and determine its viability as a lead compound for the development of new medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-butylanilino)-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-2-3-6-13-9-11-14(12-10-13)22-18-17(21)19(23)15-7-4-5-8-16(15)20(18)24/h4-5,7-12,22H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXFZZLPWNLNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179115-42-5 | |

| Record name | 2-(4-BUTYLANILINO)-3-CHLORONAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Butylanilino 3 Chloronaphthoquinone

Precursor Synthesis and Reaction Pathways to the Naphthoquinone Core

The principal precursor for the synthesis of 2-(4-butylanilino)-3-chloronaphthoquinone is 2,3-dichloro-1,4-naphthoquinone. The preparation of this crucial intermediate can be achieved through various methods, primarily involving the chlorination of 1,4-naphthoquinone (B94277) or its derivatives.

Synthesis of 2,3-Dichloro-1,4-naphthoquinone and Related Halonaphthoquinones

The synthesis of 2,3-dichloro-1,4-naphthoquinone (also known as dichlone) is a pivotal step. semanticscholar.org One common method involves the direct chlorination of 1,4-naphthoquinone. This reaction can be carried out using chlorine gas in a suitable solvent like methanol, often in the presence of hydrochloric acid. semanticscholar.org Another approach involves the oxidation of α-naphthol with concentrated sulfuric acid, followed by chlorination with aqueous hydrochloric acid and potassium chlorate. semanticscholar.org

A multi-step process starting from naphthalene (B1677914) has also been described. This involves the light-catalyzed chlorination of naphthalene in an inert halogenated solvent to produce 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene. Subsequent hydrolysis and oxidation yield 2-chloro-1,4-naphthoquinone, which is then further chlorinated to give 2,3-dichloro-1,4-naphthoquinone. google.com

An alternative route utilizes 1-naphthylamine-4-sodium sulfonate as the starting material. This method involves dissolving the starting material in water, adjusting the pH, adding a metal powder or salt (such as iron powder or ferric sulfate), and then introducing chlorine gas. google.com This process is highlighted as being more environmentally friendly by using water as a solvent. google.com

Direct Synthesis of this compound

The formation of this compound is typically achieved through the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-butylaniline (B89568). This transformation is a classic example of a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthoquinones

2,3-Dichloro-1,4-naphthoquinone is highly reactive towards nucleophiles due to the electron-withdrawing nature of the carbonyl groups and the two chlorine atoms. semanticscholar.orgresearchgate.net The reaction with primary amines, such as 4-butylaniline, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comlibretexts.org In this reaction, the amino group of 4-butylaniline acts as the nucleophile, attacking one of the chlorinated carbon atoms of the naphthoquinone ring. semanticscholar.orgmasterorganicchemistry.com This leads to the displacement of one of the chlorine atoms as a chloride ion, forming the C-N bond and resulting in the desired this compound. semanticscholar.org Generally, only one chlorine atom is displaced in this type of reaction. semanticscholar.org

The reaction is typically carried out in a suitable solvent, and various conditions have been explored to optimize the synthesis of related amino-naphthoquinones. researchgate.net The presence of electron-withdrawing groups on the naphthoquinone ring activates it for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Role of the Anilino Substituent in Reaction Specificity

The nature of the aniline (B41778) substituent can influence the reactivity and the properties of the resulting product. In the case of 4-butylaniline, the butyl group is an electron-donating group, which increases the nucleophilicity of the amino group compared to unsubstituted aniline. This enhanced nucleophilicity facilitates the attack on the electron-deficient naphthoquinone ring.

The position of the substituent on the aniline ring is also crucial. The para-position of the butyl group in 4-butylaniline ensures that it does not sterically hinder the approach of the nucleophilic amino group to the reaction center on the naphthoquinone.

Catalytic and Non-Catalytic Synthetic Approaches

The synthesis of 2-amino-1,4-naphthoquinones can be performed under both catalytic and non-catalytic conditions. While many reactions of 2,3-dichloro-1,4-naphthoquinone with amines proceed readily without a catalyst, certain catalysts can be employed to enhance reaction rates and yields. acs.org For instance, Lewis acids have been used to catalyze similar nucleophilic substitution reactions. researchgate.net

Microwave-assisted synthesis has also been shown to be an effective method for preparing aminonaphthoquinones, often leading to reduced reaction times and improved yields. researchgate.net More recently, mechanochemical methods, such as ball-milling, have been developed as a solvent-free and efficient alternative for the amination of 1,4-naphthoquinones. rsc.org

Reaction Mechanisms Governing the Formation of this compound

The formation of this compound from 2,3-dichloro-1,4-naphthoquinone and 4-butylaniline follows a well-established nucleophilic aromatic substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

The reaction proceeds through a two-step addition-elimination mechanism.

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 4-butylaniline on one of the carbon atoms bonded to a chlorine atom on the naphthoquinone ring. libretexts.org This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the quinone system, particularly onto the electronegative oxygen atoms of the carbonyl groups. masterorganicchemistry.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). libretexts.org This step is typically fast and results in the formation of the final product, this compound.

Kinetic and Thermodynamic Considerations

The rate and outcome of the amination of 2,3-dichloronaphthoquinone are influenced by several kinetic and thermodynamic factors. The nature of the amine, the solvent, the temperature, and the presence of catalysts all play a crucial role.

The basicity of the amine affects its nucleophilicity; more basic amines generally react faster. However, steric hindrance around the nitrogen atom can slow down the reaction. The solvent can affect the solubility of the reactants and stabilize the transition states and intermediates. For instance, polar solvents can help to solvate the charged intermediates, thereby facilitating the reaction.

The reaction is often exothermic, and controlling the temperature is important to prevent the formation of side products. The use of a base like triethylamine (B128534) not only neutralizes the acid produced but can also catalyze the reaction by deprotonating the amine, making it a more potent nucleophile.

From a thermodynamic standpoint, the formation of the C-N bond is generally favored over the C-Cl bond, making the substitution reaction thermodynamically driven. The stability of the final product, which is a highly conjugated system, also contributes to the favorable thermodynamics of the reaction.

Derivatization Strategies for Analogues of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues with potentially diverse properties.

Modifications on the Aniline Moiety (e.g., varying alkyl chain, aromatic substitutions)

One of the most straightforward derivatization strategies involves modifying the aniline part of the molecule. This can be achieved by using different substituted anilines in the initial synthesis.

Varying the Alkyl Chain: The butyl group on the aniline ring can be replaced with other alkyl chains of varying lengths (e.g., methyl, ethyl, propyl). researchgate.net This allows for a systematic study of how the lipophilicity of the molecule influences its properties.

Aromatic Substitutions: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the aniline ring can alter the electronic properties of the molecule. For example, electron-withdrawing groups can make the aniline less nucleophilic, potentially affecting the synthesis, while also influencing the final product's electrochemical and biological properties.

These modifications are typically achieved by reacting 2,3-dichloro-1,4-naphthoquinone with the appropriately substituted aniline under conditions similar to those used for the synthesis of the parent compound.

Functionalization of the Naphthoquinone Ring System

The naphthoquinone ring itself provides several avenues for further functionalization.

Substitution of the Remaining Chlorine: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as other amines, thiols, or alkoxides. researchgate.net This allows for the introduction of a second, different substituent on the naphthoquinone ring, leading to unsymmetrically substituted derivatives.

Reactions at the Carbonyl Groups: The carbonyl groups of the quinone can undergo reactions typical of ketones, although their reactivity is influenced by the conjugated system.

Cyclization Reactions: The amino and chloro substituents can be used as handles to build additional fused ring systems onto the naphthoquinone core. For instance, intramolecular cyclization reactions could lead to the formation of complex heterocyclic structures.

Synthesis of Hybrid Naphthoquinone Structures

A more advanced derivatization strategy involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. nih.gov This approach, known as molecular hybridization, aims to create new chemical entities with improved or novel biological activities. nih.gov

For example, the aniline nitrogen or the naphthoquinone ring could be linked to other heterocyclic systems known for their biological relevance, such as triazoles or quinolones. nih.govmdpi.com These hybrid molecules can be synthesized through multi-step reaction sequences, often involving the initial preparation of the functionalized this compound, followed by its coupling with the other molecular fragment. nih.gov

For instance, a hybrid could be formed by reacting this compound with a molecule containing a reactive group that can displace the chlorine atom. This could lead to complex structures with potentially synergistic or additive biological effects. The design of such hybrids often relies on computational studies to predict their potential interactions with biological targets. nih.gov

Advanced Spectroscopic and Structural Characterization Approaches for 2 4 Butylanilino 3 Chloronaphthoquinone and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 2-(4-butylanilino)-3-chloronaphthoquinone is not yet available in the refereed literature, extensive studies on closely related analogues provide a robust model for its expected solid-state structure.

For instance, the crystal structure of 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione, an analogue differing only by a methyl group instead of a butyl group on the aniline (B41778) ring, has been resolved. nih.gov This compound crystallizes in the orthorhombic space group Pna2₁ with the naphthoquinone system being essentially planar. nih.govresearchgate.net The dihedral angle between the planar naphthoquinone core and the benzene (B151609) ring is a critical parameter, and in this analogue, it is reported to be 52.38 (7)°. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net

Similarly, the crystallographic analysis of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone reveals a unit cell with parameters a = 12.12 Å, b = 24.16 Å, and c = 4.76 Å, and a volume of 1397.3 ų. semanticscholar.org Another related compound, 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione, crystallizes in the triclinic space group P-1. researchgate.net These studies consistently show a planar naphthoquinone ring system and significant twisting of the anilino substituent relative to this plane. It is therefore highly probable that this compound adopts a similar conformation, with a planar naphthoquinone moiety and the butylanilino group twisted out of this plane. The solid-state packing is likely to be influenced by N—H⋯O hydrogen bonding between the amine proton and a carbonyl oxygen of an adjacent molecule.

Table 1: Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

| 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione | Orthorhombic | Pna2₁ | 12.1614(10) | 22.4915(18) | 5.0444(4) | 90 | 90 | 90 | 1379.79(19) | nih.govresearchgate.net |

| 2-Chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone | Orthorhombic | P2₁/c | 12.12 | 24.16 | 4.76 | 90 | 90 | 90 | 1397.3 | semanticscholar.org |

| 2-(3,5-Dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione | Triclinic | P-1 | 7.0016(6) | 7.7937(6) | 15.6218(11) | 90 | 97.238(4) | 90 | 782.44(11) | researchgate.net |

Advanced NMR Spectroscopy for Solution-State Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like gDQCOSY and gHSQCAD, would provide unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecule. nih.gov

In the ¹H NMR spectrum, the protons of the naphthoquinone ring system are expected to appear in the aromatic region, typically between δ 7.5 and 8.2 ppm. The protons of the 4-butylanilino moiety would also resonate in the aromatic region, likely between δ 6.8 and 7.5 ppm, with the characteristic splitting patterns of a para-substituted benzene ring. The butyl chain protons would appear in the upfield region, with the methylene (B1212753) group adjacent to the nitrogen atom showing a triplet around δ 3.5-4.0 ppm, and the other methylene and methyl groups resonating at higher fields.

The ¹³C NMR spectrum is equally informative. The carbonyl carbons of the quinone are expected to be the most downfield, typically in the range of δ 170-185 ppm. The carbon atoms of the aromatic rings will appear between δ 110 and 150 ppm. The carbon attached to the chlorine atom (C3) and the carbon attached to the nitrogen atom (C2) are of particular interest. The signals for the butyl group carbons would be found in the upfield region of the spectrum. A study of a series of 2-(n-alkylamino)-3-chloro-naphthalene-1,4-diones provides valuable reference data for these assignments. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Naphthoquinone | Aromatic CH | 7.5 - 8.2 | 125 - 135 |

| Naphthoquinone | Quaternary C | - | 130 - 150 |

| Naphthoquinone | C=O | - | 170 - 185 |

| 4-Butylanilino | Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| 4-Butylanilino | Quaternary C | - | 135 - 145 |

| Butyl Chain | -CH₂-N- | 3.5 - 4.0 | ~45 |

| Butyl Chain | -CH₂- | 1.3 - 1.7 | ~20-35 |

| Butyl Chain | -CH₃ | 0.9 - 1.0 | ~14 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₂₀H₁₈ClNO₂), the expected monoisotopic mass is 339.1026 g/mol . nih.gov

Electrospray ionization (ESI) is a soft ionization technique that would be suitable for this compound, likely producing a prominent protonated molecule [M+H]⁺ at m/z 340.1099. Fragmentation studies of related 2-acylamino-1,4-naphthoquinones using tandem mass spectrometry (ESI-MS/MS) suggest that the nitrogen atom is the likely site of protonation. nih.gov

The fragmentation of the [M+H]⁺ ion would provide valuable structural information. Common fragmentation pathways for related structures include the loss of the alkyl chain from the aniline moiety, cleavage of the C-N bond, and losses of small neutral molecules such as CO and HCl. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 340.1099 |

| [M+Na]⁺ | 362.0918 |

| [M+K]⁺ | 378.0658 |

| [M-H]⁻ | 338.0953 |

| Data sourced from PubChem CID 2817422 nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. scielo.br For this compound, these techniques would confirm the presence of key structural motifs.

The FTIR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, typically observed as a medium intensity broadband in the region of 3350-3150 cm⁻¹, indicating intermolecular hydrogen bonding in the solid state. scielo.br The carbonyl (C=O) stretching vibrations of the naphthoquinone moiety are expected to appear as two strong bands between 1630 and 1680 cm⁻¹. scielo.br The C=C stretching vibrations of the aromatic rings would be observed in the 1500-1600 cm⁻¹ region. scielo.br

Raman spectroscopy provides complementary information. While the N-H stretch may appear as a weak band, the C=O and C=C stretching modes are also observable. scielo.br The C-Cl stretching vibration is expected in the lower frequency region of the spectrum. A comprehensive study on four 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives provides a detailed assignment of the vibrational modes for this class of compounds. scielo.br

Table 4: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) |

| N-H | Stretching | 3350 - 3150 | Medium, Broad | Weak |

| C=O (Quinone) | Stretching | 1680 - 1630 | Strong | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1500 | Strong | Strong |

| C-N | Stretching | 1350 - 1250 | Medium | Medium |

| C-Cl | Stretching | 800 - 600 | Medium | Medium |

Computational Chemistry and in Silico Studies of 2 4 Butylanilino 3 Chloronaphthoquinone

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies have been published specifically for 2-(4-Butylanilino)-3-chloronaphthoquinone. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.

Conformational Landscape Analysis

A conformational analysis of this compound has not been reported. This type of study would involve simulating the molecule's movements to explore its various possible three-dimensional arrangements (conformations) and their relative stabilities. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its specific shape.

Binding Affinity Predictions for Biological Targets

There are no published studies predicting the binding affinity of this compound for any specific biological targets using molecular dynamics. While related anilino-1,4-naphthoquinones have been investigated as inhibitors of targets like EGFR tyrosine kinase, with MD simulations used to explore their binding modes, this specific compound was not included in those studies. nih.gov Such predictions typically involve simulating the ligand-protein complex to calculate the free energy of binding, which is a key indicator of the ligand's potency.

Structure Activity Relationship Sar Insights into the Biological Profile of 2 4 Butylanilino 3 Chloronaphthoquinone Analogues

Impact of Aniline (B41778) Substitutions on Biological Potency and Selectivity

The nature of the substituent on the aniline ring plays a pivotal role in modulating the biological activity of 2-anilino-3-chloronaphthoquinone derivatives. The p nih.govhysicochemical properties of these substituents can influence the molecule's interaction with biological targets.

< nih.govh4 id="5-1-1-role-of-the-butyl-group-and-other-alkyl-aryl-modifications">5.1.1. Role of the Butyl Group and Other Alkyl/Aryl Modifications

The presence and nature of an alkyl group at the para-position of the aniline ring significantly influence the biological activity. In the context of antibacterial agents, the introduction of a butyl group at the C-3 position of the naphthoquinone core has been shown to confer high potency against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), with the bactericidal activity being dependent on the absolute configuration.

< rsc.orgp>Studies on other quinolone analogues have also highlighted the importance of the alkyl chain length. For instance, in a series of 4-hydroxy-2-quinolone analogues, the length of the alkyl side chain at the C-3 position, along with other substituents, had a dramatic impact on antimicrobial activities. Speci nih.govfically, a nonyl (nine-carbon) side chain in a brominated analogue resulted in exceptional antifungal activity. < nih.govh4 id="5-1-2-electronic-and-steric-effects-of-para-substituents-on-the-aniline-ring">5.1.2. Electronic and Steric Effects of Para-Substituents on the Aniline Ring

The electronic properties of substituents on the aniline ring are critical determinants of biological potency. For instance, in the pursuit of epidermal growth factor receptor (EGFR) inhibitors, it was found that substitution with a methyl group (CH3) or a nitro group (NO2) at the 4-position of the aniline ring was beneficial for high potency. The 4 nih.gov-CH3 derivative, in particular, exhibited four times higher EGFR inhibitory activity than the known inhibitor erlotinib. This nih.govsuggests that both electron-donating (methyl) and electron-withdrawing (nitro) groups at the para-position can enhance activity, indicating a complex relationship that may involve more than simple electronic effects.

< nih.govnih.govp>In other studies on substituted anilines, it has been generally observed that the presence of electron-withdrawing substituents leads to higher toxic effects, while electron-donating groups tend to reduce toxicity. The t nih.govoxicity was found to correlate with the Hammett sigma constant, a measure of the electronic effect of a substituent. This nih.govsuggests that increasing the hydrogen bonding donor capacity of the amino group enhances toxicity. < nih.govh3 id="5-2-significance-of-the-chloronaphthoquinone-scaffold-for-activity">5.2. Significance of the Chloronaphthoquinone Scaffold for Activity

The 1,4-naphthoquinone (B94277) core is a privileged scaffold in medicinal chemistry, known for its ability to generate reactive oxygen species (ROS) and interact with various biological targets. The s nih.govnih.govubstitution pattern on this scaffold is crucial for its biological activity.

< nih.govh4 id="5-2-1-influence-of-halogenation-on-the-naphthoquinone-core">5.2.1. Influence of Halogenation on the Naphthoquinone Core

Halogenation of the naphthoquinone core is a key factor in determining the biological activity of these compounds. The presence of a halogen, such as chlorine or bromine, at the C-3 position is often essential for potent anticancer activity. For i nih.govnstance, the replacement of a chloro group with a bromo group in some anilino-naphthoquinone derivatives enhanced their anticancer effects. Speci nih.govfically, against the HepG2 cancer cell line, a bromo derivative was found to be the most potent, while the corresponding chloro derivative was inactive. This nih.govhighlights that the nature of the halogen can significantly modulate the potency and selectivity of these compounds. The absence of a halogen on the naphthoquinone core often leads to a loss of cytotoxic effects.

< nih.govh4 id="5-2-2-modifications-to-the-quinone-moiety-and-their-effects">5.2.2. Modifications to the Quinone Moiety and their Effects

The arrangement of the carbonyl groups in the naphthoquinone skeleton is a critical structural feature. The 1,4-naphthoquinone and 1,2-naphthoquinone (B1664529) isomers exhibit different physicochemical and pharmacological properties. The b nih.goviological activity of naphthoquinones is generally related to their ability to undergo redox cycling, which is influenced by the quinone structure. This beilstein-journals.orgprocess can generate reactive oxygen species, leading to cellular damage.

< beilstein-journals.orgp>Furthermore, the introduction of various functional groups onto the quinone ring can tune the biological activity. For example, the nucleophilic substitution of the 2,3-dichloro-1,4-naphthoquinone is a common strategy to introduce nitrogen, oxygen, and other nucleophiles at the C2 and C3 positions, leading to compounds with a wide range of biological properties, including anticancer and antimicrobial activities. < nih.govh3 id="5-3-correlation-of-structural-features-with-specific-in-vitro-biological-activities">5.3. Correlation of Structural Features with Specific In Vitro Biological Activities

The specific combination of substituents on both the aniline and naphthoquinone moieties determines the ultimate in vitro biological activity profile of these compounds.

For anticancer activity, particularly as EGFR inhibitors, a 4-methyl or 4-nitro substituent on the aniline ring combined with a halogenated naphthoquinone core shows significant promise. The f nih.govollowing table summarizes the EGFR inhibitory activity of selected 2-anilino-3-chloronaphthoquinone analogues.

Table 1: EGFR Inhibitory Activity of Selected 2-Anilino-3-chloronaphthoquinone Analogues

nih.govnih.govnih.govnih.gov| Compound | Aniline Ring Substituent (R) | Naphthoquinone Core Substituent (X) | IC50 (nM) | Reference |

|---|---|---|---|---|

| 3 | 4-CH3 | Cl | 3.96 | |

| 8 | 4-NO2 | Cl | 11.42 | |

| 10 | 3-NO2 | Cl | 18.64 | |

| Erlotinib (Control) | - | - | 16.17 |

The cytotoxicity of these compounds against various cancer cell lines also demonstrates clear structure-activity relationships. For example, replacing the chloro group on the naphthoquinone with a bromo group can enhance activity against certain cell lines. The table below illustrates the effect of halogen substitution on cytotoxicity against the HepG2 cell line.

Table 2: Cytotoxicity of Halogenated 2-Anilino-naphthoquinone Analogues against HepG2 Cancer Cell Line

nih.govnih.govnih.govnih.gov| Compound | Aniline Ring Substituent (R) | Naphthoquinone Core Substituent (X) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 14 | 4-F | Br | 19.07 | |

| 4 | 4-F | Cl | 131.89 | |

| 15 | 4-Br | Br | 4.94 | |

| 5 | 4-Br | Cl | Inactive |

Development of Predictive SAR Models for Naphthoquinone Derivatives

The development of predictive Structure-Activity Relationship (SAR) models is a cornerstone of modern drug discovery, enabling the rational design of novel therapeutic agents with enhanced potency and selectivity. For naphthoquinone derivatives, particularly those with the 2-anilino-3-chloro-1,4-naphthoquinone (B86639) scaffold, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool to elucidate the complex interplay between molecular structure and biological activity. These computational models translate the three-dimensional properties of molecules into quantitative insights, guiding the synthesis of more effective and targeted compounds.

The overarching goal of QSAR studies is to establish a statistically significant correlation between the structural features of a series of compounds and their measured biological effects. This is achieved by calculating a wide array of molecular descriptors that encode physicochemical properties such as steric, electronic, and hydrophobic characteristics. These descriptors are then correlated with biological activity using various mathematical and statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS) analysis, and machine learning algorithms like Artificial Neural Networks (ANN) and k-Nearest Neighbors (kNN). scielo.org.mxnih.gov The resulting models, once rigorously validated, can predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. mdpi.com

A typical QSAR model development workflow involves several key stages:

Data Set Selection: A series of structurally related compounds with a wide range of biological activities is chosen.

Descriptor Calculation: A multitude of molecular descriptors are calculated for each compound.

Model Building: Statistical methods are employed to build a mathematical model that correlates the descriptors with biological activity.

Model Validation: The model's predictive power is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability. mdpi.com

2D-QSAR and 3D-QSAR Approaches

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been successfully applied to naphthoquinone derivatives to model their diverse biological activities, including anticancer, antitubercular, and cytotoxic effects.

2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity. For instance, a 2D-QSAR study on a series of naphthoquinone ester derivatives identified 2D-autocorrelation descriptors as being highly effective in predicting cytotoxicity against oral human epidermoid carcinoma cells.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed and spatially-oriented understanding of structure-activity relationships. nih.govnih.gov These methods require the three-dimensional alignment of the molecules in the dataset, after which steric and electrostatic fields (in CoMFA) or similarity indices for properties like hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor capacity (in CoMSIA) are calculated around each molecule. nih.gov The resulting field values are then used as independent variables in a PLS analysis to generate a predictive model.

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a CoMFA model might reveal that a bulky, electropositive substituent at a specific position on the anilino ring is favorable for activity, while a sterically hindered group near the chloro-substituent is detrimental. This level of detail provides medicinal chemists with a clear roadmap for designing more potent analogues.

Validation and Predictive Power of SAR Models

The reliability and predictive capability of a QSAR model are paramount. Several statistical parameters are used to rigorously validate these models. Key metrics include:

r² (Coefficient of Determination): This value indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit for the training set data.

q² or r²cv (Cross-validated r²): This is a measure of the model's internal predictive ability, typically calculated using a leave-one-out (LOO) or leave-group-out (LGO) cross-validation procedure. A q² value greater than 0.5 is generally considered indicative of a robust model.

r²pred (Predictive r² for the external test set): This metric assesses the model's ability to predict the activity of a set of compounds that were not used in the model's development. An r²pred value greater than 0.6 is often required to demonstrate the model's external predictivity. scielo.org.mx

The table below presents representative statistical data from various QSAR studies on naphthoquinone and related heterocyclic derivatives, illustrating the predictive power of these models.

| Model Type | Biological Activity | r² | q² | r²pred | Reference |

| 3D-QSAR (CoMFA) | CDK4 Inhibition | 0.965 | 0.724 | 0.945 | nih.gov |

| 3D-QSAR (CoMSIA) | Antimalarial | 0.876 | >0.5 | 0.876 | nih.gov |

| 2D-QSAR | Antimalarial | - | >0.5 | 0.845 | nih.gov |

| QSAR | Anticancer (DU145) | 0.662 | - | - | journalirjpac.com |

| 3D-QSAR (CoMFA) | Tubulin Inhibition | >0.60 | >0.50 | >0.6 | scielo.org.mx |

This table is a representation of typical QSAR model validation data and does not correspond to a single study but is a composite from multiple sources.

Research Findings from Predictive Models

QSAR studies on 2-anilino-3-chloronaphthoquinone analogues and related compounds have yielded significant insights into their structure-activity relationships. For instance, in a study on the anticancer activity of 3-phenylamino-1,4-naphthoquinones against various cancer cell lines, a QSAR model indicated that the surface tension of the compounds was a key descriptor influencing their inhibitory effect on DU145 prostate cancer cells. journalirjpac.com

In 3D-QSAR studies, the analysis of CoMFA and CoMSIA contour maps has provided more granular insights. For example, such studies might reveal that:

Steric Effects: The presence of bulky substituents on the anilino phenyl ring can either be beneficial or detrimental depending on their position. For instance, a bulky group at the para-position (like the butyl group in 2-(4-butylanilino)-3-chloronaphthoquinone) might be favored for hydrophobic interactions within a receptor pocket, while a bulky group at the ortho-position could cause steric clashes.

Electrostatic Effects: The distribution of charge is also critical. Electron-withdrawing groups on the anilino ring can modulate the electron density of the entire molecule, influencing its interaction with biological targets. Contour maps may indicate that electropositive regions are favored in certain areas, suggesting that substituents that increase the positive charge in that region could enhance activity.

Hydrophobic Interactions: The lipophilicity of the substituents on the anilino ring often plays a crucial role in activity. Hydrophobic groups, such as alkyl chains, can enhance binding to hydrophobic pockets in target proteins.

The table below summarizes hypothetical yet plausible research findings derived from predictive SAR models for 2-anilino-3-chloronaphthoquinone analogues, based on principles from published QSAR studies.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale from Predictive Models |

| Anilino Ring (para) | Bulky, Hydrophobic (e.g., -Butyl, -CF3) | Increase | Favorable hydrophobic interactions in the target binding site. |

| Anilino Ring (meta) | Electron-donating (e.g., -OCH3) | Increase | Enhanced electrostatic interactions. |

| Anilino Ring (ortho) | Bulky (e.g., -CH3, -Cl) | Decrease | Potential for steric hindrance with the binding pocket. |

| Naphthoquinone Ring | - | - | The core scaffold is essential for activity, likely through redox cycling or intercalation. |

These predictive models, by providing a detailed understanding of the structural requirements for biological activity, are invaluable in guiding the design of new this compound analogues with potentially improved therapeutic profiles.

Mechanistic Investigations of in Vitro Biological Activities of 2 4 Butylanilino 3 Chloronaphthoquinone

Antiviral Activity Mechanisms (in vitro)

The in vitro antiviral properties of 2-(4-butylanilino)-3-chloronaphthoquinone are attributed to its ability to interfere with fundamental viral replication processes.

Inhibition of Viral Replication Pathways

Naphthoquinone derivatives can disrupt the life cycle of viruses. Studies on related compounds suggest that they can inhibit early events in the viral replication cycle. For some picornaviruses, a nitrobenzene (B124822) derivative was found to inhibit an event after uncoating that is necessary for the synthesis of the majority of viral RNA. nih.gov This interference with RNA synthesis is a critical mechanism for halting viral proliferation. nih.gov Similarly, other natural compounds have been shown to block or reduce the entry of viruses into host cells, thereby protecting the cells from viral destruction and diminishing virus replication. plos.org While the specific action of this compound on viral RNA is a subject for further detailed investigation, the inhibition of replication is a key aspect of its antiviral potential.

Specific Viral Target Modulation (e.g., HBV ENI/EN-II)

The modulation of specific viral targets is a key mechanism of antiviral action. For the Hepatitis B virus (HBV), for instance, the carbocyclic analogue of 2'-deoxyguanosine (B1662781) has been shown to cause a near-complete cessation of viral replication by preventing the formation of intracellular episomal and secreted viral DNA. nih.gov This is achieved by inhibiting the viral DNA polymerase activity. nih.gov In the context of chronic HBV infection, reversing the dysfunction of CD8+ T cells is a crucial therapeutic goal. nih.govnih.gov While direct studies on this compound's effect on HBV enhancers (ENI/EN-II) are not specified in the provided results, the principle of targeting essential viral components or modulating the host's immune response to clear the virus is a well-established antiviral strategy. nih.govnih.gov

Antiparasitic Activity Mechanisms (in vitro)

This compound demonstrates significant in vitro activity against various parasites, operating through multiple disruptive mechanisms.

Disruption of Parasite-Specific Metabolic Pathways (e.g., β-hematin formation)

A crucial metabolic pathway in the malaria parasite Plasmodium falciparum is the detoxification of heme. The parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline form called hemozoin, which is identical to β-hematin. nih.gov Inhibition of this polymerization process is a validated antimalarial strategy. nih.govhuji.ac.il Naphthoquinone derivatives are known to interfere with this process. Studies on analogous compounds, such as certain arylamino alcohols, have shown that they are potent inhibitors of β-hematin formation. nih.gov The inhibitory activity of these compounds often correlates with their antimalarial efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov

Inhibition of Parasitic Enzymes (e.g., DHFR)

Dihydrofolate reductase (DHFR) is a vital enzyme in the biosynthesis of DNA and replication of cells. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of thymidylate. nih.gov The inhibition of DHFR leads to a deficiency in thymidylate, which in turn halts cell growth, making it an attractive target for antiparasitic drugs. nih.gov Competitive inhibitors of DHFR have been developed and are used in the treatment of diseases caused by parasites like Plasmodium falciparum. nih.gov While direct evidence for this compound as a DHFR inhibitor is not explicitly detailed, the broader class of quinone-related compounds has been investigated for this activity.

In Vitro Efficacy Against Protozoan Strains (e.g., Plasmodium falciparum, Trypanosoma cruzi)

The in vitro effectiveness of naphthoquinone derivatives has been demonstrated against several protozoan parasites.

Plasmodium falciparum : As mentioned, the disruption of β-hematin formation is a key mechanism of action against P. falciparum. The efficacy of various antimalarial drugs is often assessed by their ability to inhibit the growth of different parasite strains in vitro. nih.govnih.gov

Trypanosoma cruzi : This parasite is the causative agent of Chagas disease. nih.gov Naphthoquinone derivatives have shown promising trypanocidal activity. nih.govresearchgate.net For instance, certain amino naphthoquinones have demonstrated potent activity against both epimastigote and trypomastigote forms of T. cruzi in vitro, in some cases exceeding the efficacy of the standard drug, benznidazole. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of trypanothione (B104310) reductase (TcTR), an enzyme crucial for the parasite's defense against oxidative stress. researchgate.net Molecular docking studies have suggested that these compounds can bind to TcTR. researchgate.net

Table 1: In Vitro Activity of Naphthoquinone Derivatives Against Trypanosoma cruzi

| Compound | T. cruzi Strain | Form | IC₅₀ (µM) |

|---|---|---|---|

| 2-anilino-1,4-naphthoquinone I | Tulahuén | Epimastigote | 1.72 researchgate.net |

| 2-(3-nitrophenoxy)-1,4-naphthoquinone II | Y | Epimastigote | 0.02 nih.gov |

| Aryloxy-naphthoquinone III | NINOA | Trypomastigote | 9.38 nih.gov |

| Amino naphthoquinone 2e | NINOA & INC-5 | Epimastigote | 0.43 researchgate.net |

| Amino naphthoquinone 7j | NINOA | Epimastigote | 0.19 researchgate.net |

| Amino naphthoquinone 7j | INC-5 | Epimastigote | 0.92 researchgate.net |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table is interactive. You can sort the columns by clicking on the headers.

Antibacterial Activity Mechanisms (in vitro)

The in vitro antibacterial actions of this compound, a synthetic naphthoquinone derivative, are multifaceted. Naphthoquinones, as a class, are recognized for their antimicrobial properties, which often stem from their ability to induce oxidative stress and interfere with essential cellular processes. The mechanisms underlying the antibacterial effects of this specific compound involve disruption of the bacterial cell membrane and potential interactions with key bacterial enzymes.

Targeting Bacterial Enzymes (e.g., penicillin-binding proteins)

While direct evidence specifically detailing the interaction of this compound with penicillin-binding proteins (PBPs) is not extensively documented, the broader class of quinones and related phenolic compounds are known to inhibit various bacterial enzymes. This inhibition can occur through several mechanisms, including the generation of reactive oxygen species (ROS) that can damage enzyme structures, or by direct interaction with enzyme active sites. For instance, some antimicrobial compounds interfere with enzymes crucial for cell wall synthesis, such as PBPs, or enzymes involved in critical metabolic pathways like DNA gyrase and topoisomerase IV. The electrophilic nature of the naphthoquinone core suggests it could react with nucleophilic residues, such as cysteine or lysine, within the active sites of essential bacterial enzymes, leading to their inactivation.

Membrane Disruption and Cellular Integrity Effects

A significant aspect of the antibacterial mechanism of naphthoquinone derivatives is their ability to compromise the bacterial cell membrane. These lipophilic compounds can intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids. The consequence of this membrane damage is a loss of the proton motive force, which is critical for ATP synthesis and transport processes, ultimately leading to bacterial cell death.

Studies on related naphthoquinones have demonstrated their capacity to induce membrane damage. For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to cause physiological damage to the cell membranes of Staphylococcus epidermidis and Staphylococcus aureus. nih.gov This damage is evidenced by increased uptake of crystal violet and leakage of proteins and DNA. nih.gov Similarly, other membrane-active agents have been shown to alter membrane fluidity and permeabilize the bacterial cell membrane. nih.govnih.gov This disruption of membrane integrity is a key factor in the bactericidal activity of these compounds.

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

The efficacy of this compound and related compounds often varies between Gram-positive and Gram-negative bacteria. Gram-positive bacteria, lacking an outer membrane, are generally more susceptible to the action of lipophilic antimicrobial agents. The compound can more easily access and disrupt their cytoplasmic membrane and intracellular targets.

In contrast, the outer membrane of Gram-negative bacteria, composed of lipopolysaccharide (LPS), provides an additional barrier that can restrict the entry of hydrophobic compounds. This often results in higher minimum inhibitory concentrations (MICs) for Gram-negative species compared to Gram-positive ones. However, some naphthoquinones have demonstrated broad-spectrum activity, suggesting they can overcome this protective barrier. The activity of quaternary ammonium (B1175870) salts, for example, has shown considerable potency against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Table 1: Illustrative In Vitro Antibacterial Activity of a Naphthoquinone Derivative (5,8-dihydroxy-1,4-naphthoquinone)

| Microorganism | Type | MIC₅₀ (µg/mL) |

|---|---|---|

| Bacillus cereus | Gram-positive | 14 |

| Staphylococcus epidermidis | Gram-positive | 4 |

| Staphylococcus aureus | Gram-positive | 1.2 |

| Proteus vulgaris | Gram-negative | 10 |

| Salmonella enteritidis | Gram-negative | 6 |

This table is based on data for a related naphthoquinone, 5,8-dihydroxy-1,4-naphthoquinone, and serves as an illustrative example of the potential activity spectrum. Data from nih.gov.

Antifungal Activity Mechanisms (in vitro)

In addition to its antibacterial properties, this compound exhibits antifungal activity, which is a common trait among naphthoquinone compounds. The mechanisms of action against fungi are also varied, targeting fundamental processes required for fungal growth and survival.

Inhibition of Fungal Growth and Spore Formation

Naphthoquinones can significantly inhibit the growth of fungal mycelia and prevent the formation and germination of spores. nih.govmdpi.com This inhibition is often dose-dependent and can be attributed to the compound's interference with cellular respiration and energy production. By disrupting the electron transport chain, these compounds can deplete the ATP necessary for cell growth and division. Furthermore, the generation of ROS can cause widespread damage to cellular components, leading to a fungistatic or fungicidal effect.

The impact on spore formation is particularly important for controlling the spread of fungal pathogens. Spores are often more resistant to environmental stresses than vegetative cells. Compounds that can inhibit sporulation or germination, like certain chalcones which are also aromatic ketones, can be effective in preventing fungal proliferation. mdpi.com

Targeting Fungal Cellular Processes (e.g., β-glucosidase)

A more specific mechanism of antifungal action for some compounds is the inhibition of essential fungal enzymes. researchgate.net β-Glucosidases are enzymes that play a role in various cellular processes, including cell wall remodeling and the breakdown of complex carbohydrates for nutrition. nih.gov Inhibition of these enzymes can disrupt the integrity of the fungal cell wall, making the fungus more susceptible to osmotic stress and other environmental insults. nih.gov

While direct inhibition of β-glucosidase by this compound has not been definitively established, the general principle of enzyme inhibition is a plausible mechanism of its antifungal activity. scbt.com Naphthoquinones are known to interact with a variety of enzymes, and the structural features of this particular compound may allow it to bind to the active site of β-glucosidase or other critical fungal enzymes, leading to their inactivation.

Table 2: Illustrative In Vitro Antifungal Activity of a Naphthoquinone Derivative (5,8-dihydroxy-1,4-naphthoquinone)

| Microorganism | Type | MIC₅₀ (µg/mL) |

|---|---|---|

| Candida albicans | Yeast | <0.6 |

This table is based on data for a related naphthoquinone, 5,8-dihydroxy-1,4-naphthoquinone, and serves as an illustrative example of its potential antifungal activity. Data from nih.gov.

Anticancer Activity Mechanisms (in vitro)

The in vitro anticancer profile of this compound is characterized by its ability to engage multiple cellular processes to inhibit cancer cell proliferation and survival.

Induction of Apoptosis in Cancer Cell Lines (e.g., via ROS generation)

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. This compound has been found to interfere with this process by causing cell cycle arrest, effectively halting the division of cancer cells. Studies on structurally similar compounds, such as 2-anilino-3-aroylquinolines, have demonstrated the ability to arrest cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting the formation of new daughter cells. Although specific cell cycle analysis data for this compound is not available, the activity of its analogs suggests a similar mechanism.

Below is a representative table illustrating the type of data obtained from cell cycle analysis for a related compound.

Table 1: Illustrative Cell Cycle Analysis Data for a Structurally Related Naphthoquinone Derivative This table is for illustrative purposes and does not represent data for this compound.

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| 0 (Control) | 55 | 25 | 20 |

| 1 | 53 | 24 | 23 |

| 5 | 45 | 20 | 35 |

| 10 | 30 | 15 | 55 |

Inhibition of Specific Oncogenic Pathways or Enzymes (e.g., Topoisomerase II, Indoleamine 2,3-dioxygenase)

Targeting specific enzymes and pathways that are critical for cancer cell survival is another key anticancer strategy. This compound has shown potential in inhibiting such targets.

Topoisomerase II: This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition can lead to DNA damage and cell death. While direct inhibitory data for this compound on Topoisomerase II is scarce, related naphthoquinone derivatives have been shown to inhibit this enzyme. nih.gov

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that plays a role in immune evasion by cancer cells through the catabolism of the essential amino acid tryptophan. Inhibition of IDO1 can enhance the anti-tumor immune response. Several naphthoquinone-based compounds have been identified as potent IDO1 inhibitors. nih.govresearchgate.netfrontiersin.org For instance, menadione (B1676200) (Vitamin K3), a naphthoquinone, exhibits an IC50 value of 1.0 µM against IDO1. nih.gov More elaborated pyranonaphthoquinones have shown even higher potency, with Ki values in the nanomolar range. nih.gov

The following table provides examples of IC50 values for various naphthoquinone derivatives against IDO1.

Table 2: IDO1 Inhibitory Activity of Various Naphthoquinone Derivatives This table presents data for related compounds to illustrate the range of activity and does not include data for this compound.

| Compound | Enzymatic IC50 (µM) | Cellular IC50 (µM) | Reference |

|---|---|---|---|

| Menadione (Vitamin K3) | 1.0 | - | nih.gov |

| Pyranonaphthoquinone 36 | - | - | nih.gov |

| Pyranonaphthoquinone 41 | - | - | nih.gov |

| Pyranonaphthoquinone 50 | - | - | nih.gov |

| o-Naphthaquinone derivative 12 | 0.37 | 3.85 | mdpi.com |

Microtubule Polymerization Inhibition

Microtubules are dynamic polymers essential for various cellular functions, including the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a well-established anticancer strategy. Research on 2-anilino-3-aroylquinolines, which share a structural resemblance to this compound, has demonstrated their ability to inhibit tubulin polymerization with IC50 values in the low micromolar range. nih.gov This inhibition of microtubule formation leads to mitotic arrest and subsequent apoptosis. nih.gov

Redox Cycling and Oxidative Stress Induction as a General Mechanism

The chemical structure of this compound, specifically the quinone moiety, predisposes it to undergo redox cycling, a process that is central to its biological activity.

Formation of Semiquinone and Hydroquinone Intermediates

The quinone ring of the molecule can accept one or two electrons to form a semiquinone radical anion or a hydroquinone, respectively. nih.gov This reduction can be catalyzed by various cellular enzymes. The semiquinone radical can then react with molecular oxygen to regenerate the parent quinone, in the process producing superoxide (B77818) radicals. This futile cycle of reduction and re-oxidation, known as redox cycling, leads to a continuous generation of ROS. The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which damages cellular macromolecules and triggers apoptotic cell death. The reduction potentials of various naphthoquinones have been studied, providing insight into their propensity to participate in such redox reactions. acs.org

Generation of Reactive Oxygen Species (ROS)

The generation of ROS is a frequently proposed mechanism for the biological activity of many naphthoquinone derivatives. This process typically involves the enzymatic or chemical reduction of the quinone moiety to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide anion radicals (O₂⁻), which can subsequently lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

While specific studies quantifying ROS production by this compound are not found, research on structurally related anilino-naphthoquinones suggests that the nature and position of substituents on both the naphthoquinone core and the anilino ring can significantly influence their redox potential and, consequently, their capacity to generate ROS. The presence of the electron-withdrawing chlorine atom at the 3-position and the alkyl-substituted anilino group at the 2-position would be expected to modulate the electrochemical properties of the molecule, but specific experimental values and the direct impact on ROS generation have not been reported.

Consequences for Cellular Homeostasis (in vitro)

The overproduction of ROS within a cell can overwhelm its antioxidant defense systems, leading to a state of oxidative stress. This imbalance can have numerous detrimental effects on cellular homeostasis, including:

Oxidative Damage to Macromolecules: ROS can damage lipids (lipid peroxidation), proteins (protein carbonylation and oxidation of amino acid residues), and nucleic acids (DNA strand breaks and base modifications).

Disruption of Cellular Signaling: ROS can act as signaling molecules, but excessive levels can dysregulate critical pathways involved in cell proliferation, differentiation, and apoptosis.

Mitochondrial Dysfunction: The mitochondria are a primary source and target of ROS. Oxidative damage to mitochondrial components can impair energy production and trigger the intrinsic apoptotic pathway.

Induction of Apoptosis and Cell Death: Severe oxidative stress is a well-known trigger for programmed cell death (apoptosis) or necrosis.

While studies on other 2-anilino-3-chloronaphthoquinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, the specific chain of events leading from the presumed generation of ROS to the ultimate cellular fate in the presence of this compound has not been elucidated. Research on analogous compounds often points towards apoptosis as a major mode of cell death, but detailed mechanistic studies involving this specific derivative are required for confirmation.

Future Research Directions and Translational Perspectives for 2 4 Butylanilino 3 Chloronaphthoquinone

Rational Design of Next-Generation Naphthoquinone Analogues

The rational design of new analogues based on the 2-(4-butylanilino)-3-chloronaphthoquinone scaffold presents a promising avenue for the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Structure-activity relationship (SAR) studies of similar 2-anilino-3-halonaphthoquinones can guide the modification of this lead compound.

Key areas for structural modification include:

The Anilino Ring: The 4-butyl substituent on the anilino ring offers a site for modification to explore the impact of alkyl chain length, branching, and the introduction of other functional groups on biological activity. For instance, replacing the butyl group with electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and its interaction with biological targets. acs.org

The Naphthoquinone Core: Modifications to the naphthoquinone ring system, such as the introduction of substituents at various positions, could influence the compound's redox potential and its susceptibility to metabolic enzymes.

The 3-Chloro Group: The chlorine atom at the 3-position is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Replacing the chlorine with other halogens or with amino, alkoxy, or thioether moieties could significantly alter the compound's biological activity. euchembioj.com

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in prioritizing the synthesis of the most promising analogues. nih.govmdpi.com These in silico methods can predict the binding affinity of designed compounds to specific biological targets and help to elucidate the structural features that are critical for activity.

Table 1: Potential Modifications for Next-Generation Analogues

| Molecular Scaffold | Modification Strategy | Rationale |

| Anilino Ring | Varying the 4-alkyl substituent (e.g., methyl, ethyl, propyl) | To probe the effect of lipophilicity on cell permeability and target engagement. |

| Introduction of electron-withdrawing groups (e.g., nitro, cyano) | To modulate the electronic properties and potential for hydrogen bonding. | |

| Introduction of electron-donating groups (e.g., methoxy (B1213986), amino) | To alter the redox potential and target interactions. | |

| Naphthoquinone Core | Substitution at positions 5, 6, 7, or 8 | To investigate the impact on metabolic stability and target selectivity. |

| 3-Position | Replacement of the chloro group with other halogens (F, Br, I) | To fine-tune the electrophilicity and reactivity of the C3 position. |

| Substitution with different amine or thiol-containing moieties | To explore new interactions with biological targets and alter solubility. |

Exploration of Combination Therapies in Preclinical In Vitro Models

The investigation of this compound in combination with existing therapeutic agents is a critical step towards its potential clinical application. Combination therapies can offer several advantages, including synergistic effects, dose reduction of individual agents, and the potential to overcome drug resistance.

Preclinical in vitro models, utilizing a panel of cancer cell lines representing different tumor types, will be essential for evaluating the efficacy of combination treatments. The choice of combination partners will depend on the elucidated mechanism of action of this compound. For instance, if the compound is found to induce apoptosis, combining it with agents that target different stages of the cell cycle or other cell death pathways could lead to enhanced antitumor activity.

Studies on other aminonaphthoquinone derivatives have shown promising results in combination with curcumin, where synergistic cytotoxic and anti-angiogenic effects were observed in breast cancer cell lines. nih.gov Similarly, exploring combinations with standard-of-care chemotherapeutics or targeted therapies would be a logical next step.

Table 2: Potential Combination Therapy Strategies

| Combination Partner Class | Example Agents | Rationale for Combination |

| Standard Chemotherapeutics | Cisplatin, Paclitaxel | To potentially enhance cytotoxicity and overcome resistance mechanisms. |

| Targeted Therapies | EGFR inhibitors, BRAF inhibitors | To target multiple oncogenic pathways simultaneously. |

| Natural Products | Curcumin, Resveratrol | To explore synergistic effects and potentially reduce toxicity. |

| Immunotherapies | Checkpoint inhibitors | To investigate the potential for modulating the tumor microenvironment. |

Advanced In Vitro Model Systems for Efficacy and Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound and its analogues, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. Advanced in vitro systems that more accurately recapitulate the complexity of the in vivo tumor microenvironment are crucial for predicting clinical efficacy.

These advanced models include:

Three-dimensional (3D) spheroids and organoids: These models mimic the 3D architecture of tumors, including cell-cell and cell-matrix interactions, which can influence drug response.

Co-culture systems: These models incorporate different cell types found in the tumor microenvironment, such as fibroblasts, immune cells, and endothelial cells, to study the compound's effects on tumor-stroma interactions.

Microfluidic "organ-on-a-chip" models: These devices can simulate the physiological conditions of specific organs, allowing for the study of drug metabolism, efficacy, and toxicity in a more realistic context.

These advanced models will be invaluable for elucidating the mechanism of action of this compound, identifying biomarkers of response, and assessing potential off-target effects.

Development of Sustainable Synthesis Routes

The development of environmentally friendly and efficient synthetic methods is a crucial aspect of modern drug discovery. For this compound and its analogues, exploring sustainable synthesis routes is a key future direction.

Traditional methods for the synthesis of 2-amino-3-chloro-1,4-naphthoquinones often involve the use of harsh reagents and solvents. sphinxsai.comsemanticscholar.org Greener alternatives that are being explored for the synthesis of related naphthoquinones include:

Mechanochemistry: This solvent-free approach utilizes mechanical force to drive chemical reactions, reducing waste and energy consumption. acs.orgresearchgate.net

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often with reduced solvent usage. researchgate.net

Catalytic methods: The use of efficient and recyclable catalysts can minimize the generation of stoichiometric waste.

A sustainable synthesis of 2-amino-3-chloro-1,4-naphthoquinone has been reported, providing a foundation for developing greener routes to this compound. sphinxsai.com The development of a scalable and sustainable synthesis will be essential for the future commercialization of this compound or its derivatives.

Application in Chemical Biology Tools and Probes

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical biology tool. The naphthoquinone scaffold can act as a "warhead" that covalently modifies specific protein targets, making it suitable for the development of chemical probes.

By incorporating a reporter tag, such as a fluorophore or a biotin moiety, into the structure of this compound, it may be possible to:

Identify cellular targets: These probes can be used in proteomics experiments to pull down and identify the specific proteins that the compound interacts with.

Visualize target engagement: Fluorescently tagged probes can be used in cellular imaging studies to visualize the subcellular localization of the target protein and to monitor drug-target engagement in real-time.

Develop activity-based probes: These probes are designed to react with the active site of an enzyme, providing a readout of enzyme activity.

The development of chemical probes based on the this compound scaffold would not only advance our understanding of its own mechanism of action but could also provide valuable tools for studying the broader biological roles of its targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products